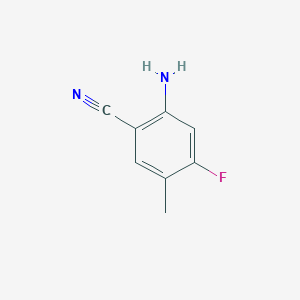
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes cyano, nitrophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with a suitable cyano-containing reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted amides or esters.
Applications De Recherche Scientifique
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
- Methyl (2E)-3-(4-nitrophenyl)-2-propenoate
Uniqueness
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of cyano, nitrophenyl, and phenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required .
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(9-7-14)19(21)22/h1-10H,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLWNWIBULFL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)


![1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B3014474.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
